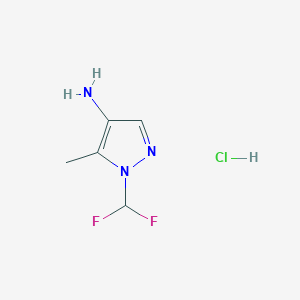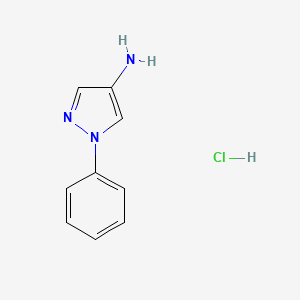![molecular formula C14H20N2O4 B1433937 Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate CAS No. 182887-79-2](/img/structure/B1433937.png)
Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate
Vue d'ensemble
Description
“Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate” is a chemical compound with the molecular formula C14H20N2O4 . It is also known as "tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)hydrazine-1-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å 3, Z = 4, R gt (F) = 0.0389, wR ref (F 2) = 0.0965, T = 293 K .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.32 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Chemical Reaction Diastereoselectivity
Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate demonstrates significant applications in the study of chemical reaction diastereoselectivity. It has been identified in structures that confirm diastereoselectivity in chemical reactions involving α-diazoesters and isatin imines, particularly showing different conformations (anti and syn) in various esters. This research contributes to understanding stereochemical outcomes in organic synthesis (Ravikumar et al., 2015).
Synthesis of Cyclopropyl-Containing Amino Acids
Another significant application is in the synthesis of cyclopropyl-containing amino acids. The compound has shown reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. This is crucial for the development of geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
C-Alkylation in Peptide Modification
It is also pivotal in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows the modification of peptide backbones under mildly basic conditions, offering a valuable tool in peptide chemistry (Matt & Seebach, 1998).
Conformational Studies in Crystalline State
The compound aids in understanding peptide conformations in crystalline state and gas phase, as evident in studies on tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester. These insights are crucial for the design of peptide-based drugs and biomolecules (Ejsmont et al., 2007).
Development of Constrained Tryptophan Derivatives
In the synthesis of conformationally constrained tryptophan derivatives, this compound plays a significant role. These derivatives are essential for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Propriétés
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-15-11(12(17)19-4)10-8-6-5-7-9-10/h5-9,11,15H,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXTAZERHKTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




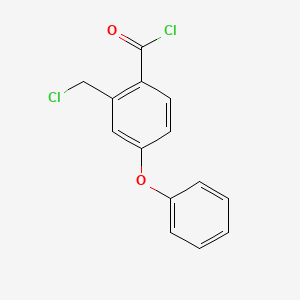


![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)

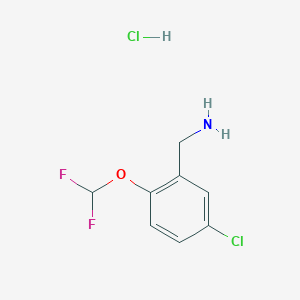

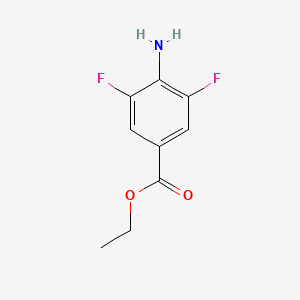
![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)
